molecular formula C25H17Cl2F3N2O3 B2684898 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 318289-50-8

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate

Cat. No.: B2684898
CAS No.: 318289-50-8
M. Wt: 521.32
InChI Key: GTZLTVDVXZDFJZ-UHFFFAOYSA-N
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Description

The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate (CAS: 318289-50-8) is a pyrazole-based ester featuring a trifluoromethylphenoxy group at the 5-position of the pyrazole ring and a 2,4-dichlorobenzoate ester at the 4-position. Its molecular formula is C₂₅H₁₇Cl₂F₃N₂O₃, with a molecular weight of 521.32 g/mol. Predicted physical properties include a density of 1.37±0.1 g/cm³, boiling point of 590.8±50.0 °C, and acidity (pKa) of 0.55±0.10 .

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-16(12-18)25(28,29)30)20(22(31-32)15-6-3-2-4-7-15)14-34-24(33)19-11-10-17(26)13-21(19)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZLTVDVXZDFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methyltrifluoromethanesulfonate (MeOTf) for alkylation and various catalysts for the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications due to its unique chemical properties. Research is ongoing to explore its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

2,6-Difluorobenzoate Derivative

The closest structural analog is [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate (CAS: 318289-46-2). Key differences and similarities include:

Property Target Compound (2,4-dichloro) 2,6-Difluoro Analog
Molecular Formula C₂₅H₁₇Cl₂F₃N₂O₃ C₂₅H₁₇F₅N₂O₃
Molecular Weight 521.32 g/mol 488.41 g/mol
Substituents on Benzoate 2,4-dichloro 2,6-difluoro
Predicted Boiling Point 590.8±50.0 °C Not reported
Density 1.37±0.1 g/cm³ Not reported
Acidity (pKa) 0.55±0.10 Likely higher (fluoro is less electron-withdrawing than chloro)

Structural Implications :

  • Lipophilicity : Chlorine’s larger atomic radius and polarizability enhance lipophilicity compared to fluorine, which may improve membrane permeability in biological systems.
  • Crystal Packing : Chlorine’s ability to form halogen bonds could lead to stronger intermolecular interactions in the solid state, affecting solubility and melting behavior .

Trifluoromethylpyrazole Derivatives

Compounds like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () share the trifluoromethylpyrazole core but lack the ester functionality.

Feature Target Compound Trimethoxyphenyl Analog
Core Structure Pyrazole with ester Pyrazole without ester
Key Substituents 3-(Trifluoromethyl)phenoxy, 2,4-dichlorobenzoate 3,4,5-Trimethoxyphenyl, 4-methoxyphenyl
Potential Applications Agrochemicals (herbicides, insecticides) Pharmaceuticals (e.g., kinase inhibitors)

Functional Differences :

  • The ester group in the target compound introduces hydrolytic liability, which may be advantageous for pro-drug designs or controlled degradation in environmental applications.
  • Methoxy groups in the analog enhance solubility but reduce metabolic stability compared to halogenated substituents .

Biological Activity

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate, also known by its CAS number 318289-46-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole core with various substituents that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H17F5N2O3C_{25}H_{17}F_5N_2O_3, and it possesses a molecular weight of approximately 486.41 g/mol. The structure includes a pyrazole ring, a trifluoromethyl group, and a dichlorobenzoate moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC25H17F5N2O3
Molecular Weight486.41 g/mol
CAS Number318289-46-2
Synonyms{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions due to the presence of functional groups that enhance binding affinity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological responses.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.

Biological Activity Studies

Recent studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance:

  • A study demonstrated that certain pyrazole derivatives showed MIC values ranging from 0.120.12 to 0.98μg/mL0.98\mu g/mL, indicating potent activity against various bacterial strains .

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. For example:

  • A series of quinoline-derived compounds showed promising results in inhibiting cancer cell growth in vitro and in vivo models . The presence of trifluoromethyl groups often correlates with increased lipophilicity and metabolic stability, enhancing anticancer efficacy.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Antibacterial Activity :
    • A derivative similar to this compound was evaluated against Staphylococcus aureus. The study found significant inhibition at low concentrations (MIC 0.12μg/mL0.12\mu g/mL) compared to standard antibiotics .
  • Antifungal Evaluation :
    • Another study assessed the antifungal properties against Candida albicans, where a related compound exhibited an MIC of 0.12μg/mL0.12\mu g/mL, showcasing its potential as an effective antifungal agent .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For pyrazole-based compounds, key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, 25°C for esterification) minimizes side reactions.
  • Catalyst screening : Palladium catalysts or base-mediated coupling (e.g., K₂CO₃) improve regioselectivity in aryl ether formation. Analytical validation via NMR (for structural confirmation) and HPLC (purity >95%) is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., pyrazole ring planarity) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group splitting patterns) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₁₆Cl₂F₃N₂O₃) .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Reproducibility hinges on:

  • Detailed reaction logs : Documenting exact molar ratios, solvent volumes, and stirring rates.
  • Standardized purification : Column chromatography with defined eluent gradients (e.g., hexane:EtOAc 4:1) .
  • Cross-lab validation : Sharing spectral data (e.g., NMR chemical shifts) via open-access platforms .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: Substituent effects can be probed via:

  • Hammett plots : Correlate σ values of substituents (e.g., electron-withdrawing CF₃) with reaction rates in nucleophilic acyl substitutions.
  • DFT calculations : Predict charge distribution (e.g., electrophilic carbons in the benzoate ester) and transition-state geometries .
  • Kinetic studies : Compare activation energies for derivatives with varying substituents (e.g., Cl vs. OMe groups) .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

Methodological Answer: Advanced modeling approaches include:

  • Molecular Dynamics (MD) simulations : Simulate solvent interactions (e.g., chloroform vs. water) to assess flexibility of the phenoxy-pyrazole moiety.
  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate torsional barriers for rotatable bonds (e.g., methyl ester linkage) .
  • COSMO-RS : Predict solubility parameters and partition coefficients for biological membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions arise from variability in assay conditions. Mitigation strategies:

  • Standardized bioassays : Use isogenic cell lines and control compounds (e.g., staurosporine for kinase inhibition).
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., dichlorobenzoate vs. difluorobenzoate) and correlate with IC₅₀ values .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What are the challenges in characterizing degradation products of this compound under varying pH conditions?

Methodological Answer: Degradation pathways require:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C).
  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid or pyrazole alcohols) and quantify degradation kinetics .
  • Stability-indicating assays : Validate HPLC methods to distinguish parent compound from degradants (resolution >2.0) .

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